Home > Products > Screening Compounds P38852 > 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol - 877401-11-1

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Catalog Number: EVT-1733608
CAS Number: 877401-11-1
Molecular Formula: C7H11BrN2O
Molecular Weight: 219.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

  • Compound Description: GDC-0879 is a potent and selective B-Raf inhibitor. It exhibited anti-tumor activity in preclinical studies against A375 melanoma and Colo205 colon cancer xenografts. []

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. It has demonstrated in vivo antitumor activity and improved ADME properties compared to its predecessor, BMS-536924. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This series of compounds was synthesized and tested for antiproliferative activity against the human breast cancer cell line MCF7. Some derivatives, specifically those with methyl substitutions on the phenyl ring (5a and 5c), showed promising cytotoxic activity. []

4-trifluoromethyl-2-(5-aryl-3-styryl-1H-pyrazol-1-yl)-pyrimidines & 5-aryl-3-styryl-1-carboxamidino-1H-pyrazoles

  • Compound Description: These two series of pyrazole derivatives were synthesized and screened for antioxidant and antimicrobial activities. Some compounds within these series displayed promising results in comparison to standard reference compounds. []

2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide (GDC-0032)

  • Compound Description: GDC-0032 is a potent and selective PI3K inhibitor with demonstrated in vivo antitumor activity. [] Polymorphs of GDC-0032 have been investigated for their pharmaceutical properties, including stability and hygroscopicity. [, ]

2-(4,5-Dihydro-1H-pyrazol-1-yl)pyrimidines

  • Compound Description: This class of compounds, specifically a series of twelve novel derivatives, was synthesized using an efficient ultrasound-promoted cyclocondensation reaction. []
  • Compound Description: This series of pyrazole derivatives was synthesized and studied for their pharmacological activities. Several compounds within this series displayed platelet antiaggregating activity in vitro, surpassing or comparable to acetylsalicylic acid. []

2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903)

  • Compound Description: PF-04217903 is a potent and selective c-MET inhibitor that has demonstrated efficacy in inhibiting tumor growth in c-MET dependent tumor models. []

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

  • Compound Description: This triazole compound was synthesized and its crystal structure determined. It exhibited moderate fungicidal activity. []

2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032)

  • Compound Description: LQFM032 was designed, synthesized, and pharmacologically evaluated for its anxiolytic-like effects. It showed promising results in various behavioral tests, suggesting its potential as an anxiolytic agent. []

2-amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (Compound 42)

  • Compound Description: Compound 42 is a potent and orally bioavailable inhibitor of heat shock protein 90 (Hsp90) identified through a comprehensive optimization process. It exhibited desirable pharmacokinetic/pharmacodynamic properties and significant efficacy in a melanoma xenograft tumor model. []

4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)

  • Compound Description: SC-58635 (celecoxib) is a selective cyclooxygenase-2 (COX-2) inhibitor developed for treating rheumatoid arthritis and osteoarthritis. It emerged from a series of sulfonamide-containing 1,5-diarylpyrazole derivatives. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles & 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: These two series of novel heterocyclic compounds were synthesized through reactions involving pyrazolin-N-thioamides. Their structures were confirmed by X-ray crystallography. []

2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives

  • Compound Description: This group of compounds was investigated for their inhibitory activity against human phosphodiesterases PDE3A and PDE3B. Density functional theory (DFT) studies were employed to understand the relationship between their electronic structure and inhibitory activity. []

2-[4-(4-Cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl]-N-methylacetamide (PF-02367982)

  • Compound Description: PF-02367982 is a potent and selective nonsteroidal progesterone receptor (PR) antagonist. It demonstrated efficacy in blocking the effects of progesterone in preclinical models, suggesting its potential for treating gynecological conditions like endometriosis. []

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine (dmpbipy)

  • Compound Description: Dmpbipy is an N-donor complexing ligand designed to investigate the selectivity of 2,6-ditriazinylpyridine (BTP) in actinide(III)/lanthanide(III) separations. While dmpbipy does not extract Am(III) or Eu(III) from nitric acid, it shows limited selectivity for Am(III) over Eu(III) in specific solvent systems. []

4-Bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine

  • Compound Description: This compound serves as a bifunctional chelate intermediate in the development of time-resolved fluorescence immunoassays. []

2-[4-[(Methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine (Polymorph E)

  • Compound Description: This compound is a novel polymorph of 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine, characterized by its distinct X-ray powder diffraction pattern, differential scanning calorimetry profile, and infrared spectrum. []

Copper(II) complex with 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine ([CuLCl2])

  • Compound Description: This copper(II) complex, synthesized and characterized by X-ray diffraction and spectroscopic methods, exhibits a distorted square-pyramidal geometry around the copper center. []

3-Alkyl-5-trifluoromethyl-1H-pyrazole-1-carboxamides, 3-alkyl-5-trifluoromethyl-1H-pyrazole-1-thiocarboxamides, and 2-(3-alkyl-5-trifluoromethyl-1H-pyrazol-1-yl)thiazoles

  • Compound Description: These three series of compounds, featuring long alkyl chains and trifluoromethyl groups, were synthesized and evaluated for their antimicrobial activities. Several compounds displayed potent activity against both Gram-negative and Gram-positive bacteria, as well as fungi. []
  • Compound Description: Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride serves as a precursor for synthesizing various organotellurium halides. These compounds were characterized using spectroscopic techniques, and X-ray studies revealed a trigonal bipyramidal geometry around the tellurium atom in one of the derivatives. []
  • Compound Description: This study focuses on the synthesis of novel hybrid molecules incorporating the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit into acridine and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridine frameworks. []

[(2-bromo-5-(1H-pyrazol-1-yl)pyrazine)Re(CO)3Br]

  • Compound Description: This rhenium(I) complex containing a pyrazolyl-pyrazine ligand was synthesized and its photophysical properties investigated. The complex exhibits dual emission from both singlet and triplet excited states and shows potential as a proton sensor. [, ]

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

  • Compound Description: This series of derivatives was designed and synthesized as selective TYK2 inhibitors. Compound 14l from this series demonstrated potent TYK2 inhibitory activity, good selectivity over other JAK kinases, and efficacy in a dextran sulfate sodium colitis model. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

  • Compound Description: Two isostructural compounds belonging to this class were synthesized and their crystal structures determined by single-crystal X-ray diffraction. []

3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole (C5HN9O8)

  • Compound Description: C5HN9O8, a novel high-energy density material, was synthesized, and its crystal structure was determined and refined using powder diffraction data and density functional theory (DFT) calculations. []
  • Compound Description: [CuCl2L2] is a newly synthesized copper(II) complex that exhibits promising biological activity. It demonstrated significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and cytotoxic effects against the MCF7 human breast cancer cell line. []

4-(1H-pyrazol-1-yl)-2-butylamine derivatives

  • Compound Description: This series of compounds was synthesized and found to exhibit inhibitory activity against blood platelet aggregation in vitro. []

2- or 4-(1H-pyrazol-1-yl)pyrimidine derivatives

  • Compound Description: This study focused on the synthesis and evaluation of pyrimidine derivatives, including those with 2- or 4-(1H-pyrazol-1-yl) substitutions, for their cytoprotective and antiulcer activities. Some derivatives, like 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine (18), exhibited potent activity in rat models of gastric ulcers. []
  • Compound Description: This study explored the synthesis, structural characterization, and redox properties of a series of homo- and heterometallic coordination oligomers and polymers derived from copper(II) complexes containing the 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (bdmpp) ligand. []

1-(4-Phenylpiperazin-1-yl-2-(1H-Pyrazol-1-yl) Ethanone Derivatives

  • Compound Description: This study focused on a series of 1-(4-Phenylpiperazin-1-yl_-2-(1H-Pyrazol-1-yl) ethanone derivatives as CCR1 antagonists. HQSAR analysis was conducted to explore their structure-activity relationships and develop predictive models for their inhibitory activity. []

4‐[5‐aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl] benzenesulfonamides

  • Compound Description: This series of compounds was synthesized and their inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I and hCA II) was evaluated. Molecular modeling studies supported the experimental findings. []

Diphenyl/diethyl (3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)(arylamino)methylphosphonates

  • Compound Description: A series of these novel α-aminophosphonate derivatives were synthesized and characterized. They displayed modest insecticidal activity and notable in vitro fungicidal activity against specific plant fungi, particularly Physalospora piricola. []
  • Compound Description: Two new organometallic ruthenium(II) complexes containing the 2,5-di(1H-pyrazol-1-yl)-1,4-benzoquinone ligand were synthesized and characterized. These complexes demonstrated enhanced DNA/protein binding, antioxidant activity, and cytotoxicity compared to their precursor complexes and the free ligand. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective JAK1 inhibitor with good preclinical pharmacokinetic properties. It demonstrated enhanced antitumor activity in combination with osimertinib, an EGFR inhibitor, in preclinical models of non-small cell lung cancer (NSCLC). []

5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

  • Compound Description: This series of novel biheterocyclic compounds was efficiently synthesized through cyclocondensation reactions. The structures of the new compounds were characterized using NMR spectroscopy and mass spectrometry. []

2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines and 2-(3-alkoxy-1H-pyrazol-1-yl)azines

  • Compound Description: These series of pyrazole derivatives were investigated for their inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. They displayed potent antiviral activity by targeting cellular DHODH. [, ]
Overview

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound classified as a pyrazole derivative, characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a hydroxyl group on a branched alkyl chain. Its molecular formula is C7H11BrN2OC_7H_{11}BrN_2O and it has a molecular weight of 219.08 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and for its antimicrobial properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves two main steps:

  1. Formation of 4-bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide in an appropriate solvent such as acetic acid. The reaction conditions must be optimized to ensure high yields and purity.
  2. Alkylation: The resulting 4-bromo-1H-pyrazole is then subjected to alkylation with 2-methylpropan-1-ol in the presence of a base like potassium carbonate or sodium hydride. This step is crucial as it forms the desired product by attaching the branched alcohol moiety to the pyrazole ring.

Industrial Production

For large-scale production, continuous flow reactors may be employed to enhance reaction efficiency and yield. Automation in monitoring reaction conditions can also improve consistency and reduce labor costs.

Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol features:

  • Pyrazole Ring: A five-membered ring with two nitrogen atoms.
  • Bromine Substitution: A bromine atom at the 4-position enhances reactivity.
  • Hydroxyl Group: Located at the 2-position of the propan-1-ol chain, contributing to its solubility and potential biological activity.

Structural Data

  • Molecular Formula: C7H11BrN2OC_7H_{11}BrN_2O
  • Molecular Weight: 219.08 g/mol
  • InChI Key: QNKVONNYXJUSKP-UHFFFAOYSA-N
  • CAS Number: 877401-11-1 .
Chemical Reactions Analysis

Types of Reactions

The compound can participate in various chemical reactions, including:

  1. Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
  2. Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.
  3. Reduction Reactions: The compound can be reduced to remove the bromine or convert the hydroxyl group into a hydrogen atom using reducing agents such as lithium aluminum hydride .
Mechanism of Action

The mechanism of action for 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol primarily involves its interaction with biological targets, particularly enzymes. Research indicates that this compound may act as an inhibitor for liver alcohol dehydrogenase, which is crucial for metabolizing alcohol in the liver. The presence of the bromine atom likely enhances its binding affinity to the enzyme, potentially leading to reduced alcohol metabolism and increased blood alcohol levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: 1.743 g/cm³
  • Boiling Point: Approximately 299.24 °C at standard atmospheric pressure
  • Flash Point: 134.77 °C
  • State: Solid at room temperature .

Chemical Properties

The compound exhibits notable stability under standard conditions but may react under specific circumstances, such as exposure to strong bases or acids which could lead to hydrolysis or other degradation reactions.

Applications

Scientific Uses

The applications of 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol are diverse:

  1. Medicinal Chemistry: Investigated for anti-inflammatory and anti-cancer properties, with studies suggesting potential efficacy against various cancer cell lines.
  2. Biological Research: Explored as an enzyme inhibitor, particularly for liver alcohol dehydrogenase, which may have implications in alcohol metabolism studies.
  3. Material Science: Used as a precursor for synthesizing new materials and agrochemicals, highlighting its versatility in industrial applications .
Synthetic Methodologies for Pyrazole-Functionalized Alcohol Derivatives

Regioselective Bromination Strategies in Pyrazole Ring Functionalization

Regioselective bromination at the C4 position of the pyrazole ring is a critical step in synthesizing 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol. Pyrazole bromination exhibits strong positional dependence due to the electron distribution across the heterocycle: the C4 position is inherently more nucleophilic than C3 or C5, making it the preferred site for electrophilic attack [1] [4]. This regioselectivity is leveraged in protocols using N-bromosuccinimide (NBS) under mild conditions. For example, bromination of 1H-pyrazole derivatives in chloroform with catalytic pyridine at 25°C achieves >85% C4 selectivity [4]. The reaction proceeds via an electrophilic mechanism where NBS generates a bromonium ion, and pyridine acts as a mild base to deprotonate the pyrazole, enhancing nucleophilicity at C4 [4] [10].

Steric and electronic modulation significantly influences bromination efficiency. Protecting the pyrazole N1 nitrogen with groups like SEM (2-(trimethylsilyl)ethoxymethyl) further enhances C4 selectivity by reducing competing N2 coordination with electrophiles [10]. Alternatively, introducing electron-donating substituents (e.g., methoxy groups) adjacent to the pyrazole ring can increase C4 reactivity by 3.5-fold, as demonstrated in comparative studies of substituted bacteriochlorin systems [4]. However, such modifications require careful optimization to avoid polybromination.

Table 1: Regioselective Bromination Methods for Pyrazole Derivatives

SubstrateConditionsC4 Selectivity (%)Yield (%)Key Observations
1H-PyrazoleNBS (1 equiv), CHCl₃, pyridine, 25°C~8578Competitive C3/C5 bromination observed
1-SEM-PyrazoleNBS (1.1 equiv), THF, 25°C>9892SEM group suppresses N-coordination side reactions
5-Methoxy-1H-pyrazoleNBS (1 equiv), DMF, 0°C9589Electronic activation accelerates reaction rate

Alkylation and Nucleophilic Substitution Pathways for Propanol Backbone Modification

The assembly of the propanol backbone employs SN₂ reactions between 4-bromopyrazole and 2-methylpropane-1-ol derivatives. The reaction involves deprotonation of 4-bromopyrazole using strong bases (e.g., NaH or KOH) to form a nucleophilic pyrazolyl anion, which attacks the electrophilic carbon of sterically hindered alcohols activated as halides or sulfonates [1] [5]. Key pathways include:

  • Williamson Ether Synthesis: Reacting 4-bromopyrazole with 1-chloro-2-methylpropan-2-ol in ethanol/water (50:50) under reflux yields the target compound in 65–75% efficiency. A polar solvent mixture is essential to solubilize both reactants [1].
  • Mitsunobu Reaction: For higher regiocontrol, diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling of 4-bromopyrazole with 2-methylpropane-1,2-diol. This method achieves >90% N1-alkylation selectivity, avoiding O-alkylation byproducts [5] [10].

Steric effects from the tert-alcohol moiety (2-methylpropan-1-ol) necessitate optimized leaving groups. Primary halides (chloride or bromide) outperform mesylates or tosylates due to reduced steric congestion during nucleophilic attack [1] [5]. Kinetic studies reveal that branching at the β-carbon (C2 of propanol) slows SN₂ rates by 40% compared to linear analogs, requiring elevated temperatures (80–100°C) and extended reaction times (12–24 h) [5].

Table 2: Nucleophilic Substitution Routes to 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Alcohol DerivativeConditionsYield (%)Byproduct Formation
1-Chloro-2-methylpropan-2-olKOH, EtOH/H₂O (50:50), reflux, 24 h68Diethyl ether (≤5%)
1-Bromo-2-methylpropan-2-olNaH, DMF, 80°C, 12 h75Elimination alkenes (≤8%)
2-Methylpropane-1,2-diolDEAD, PPh₃, THF, 0°C→25°C, 6 h88Hydrazine carboxylate (traces)

Optimization of Reaction Conditions for Sterically Hindered Pyrazole-Alcohol Coupling

The steric bulk of the 2-methylpropan-1-ol moiety and the 4-bromopyrazole ring creates significant challenges in coupling efficiency. Key optimization parameters include:

  • Solvent Effects: Polar aprotic solvents (DMF, DMA) outperform protic solvents by solubilizing ionic intermediates. DMA (dimethylacetamide) increases reaction yields by 25% compared to ethanol due to enhanced nucleophile activation and reduced hydrogen bonding [1] [10].
  • Catalytic Systems: Palladium-pivalate complexes (e.g., Pd(OAc)₂/P(n-Bu)Ad₂ with KOPiv) enable C–N coupling at 140°C, achieving 85% conversion in sterically demanding systems. The pivalate base acts as a crucial proton shuttle, mitigating deactivation from the pyrazole’s Lewis basicity [10].
  • Microwave Assistance: Microwave irradiation (360 W, 130°C) reduces reaction times from hours to minutes (5–10 min vs. 12–24 h) while maintaining yields >75%. This method suppresses thermal degradation pathways common in conventional reflux [3] [6].
  • Flow Chemistry: Continuous-flow reactors with immobilized catalysts enhance mass transfer for sluggish SN₂ reactions. Residence times of 30 min at 100°C provide 92% conversion with minimal byproducts, as demonstrated for analogous pyrazole-propanol couplings [9].

Temperature control is critical to balance reactivity and decomposition. Above 140°C, O-alkylation products increase to 15%, while temperatures below 80°C lead to incomplete conversion [1] [10]. Bayesian optimization algorithms have been employed to identify ideal parameter combinations (e.g., solvent, catalyst loading, equivalents) within >1 million variable permutations, pinpointing conditions that maximize selectivity and conversion simultaneously [6].

Table 3: Optimized Conditions for Sterically Hindered Coupling

ParameterConventional MethodOptimized MethodImprovement
Temperature80°C (reflux)130°C (microwave)Time reduction: 24 h → 8 min
CatalystNonePd(OAc)₂/P(n-Bu)Ad₂, KOPivYield increase: 68% → 85%
SolventEtOH/H₂ODMAByproduct reduction: 15% → 3%
Reaction ScaleBatch (≤5 g)Continuous flowScalability to >100 g substrate

Properties

CAS Number

877401-11-1

Product Name

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-methylpropan-1-ol

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

InChI

InChI=1S/C7H11BrN2O/c1-7(2,5-11)10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3

InChI Key

QNKVONNYXJUSKP-UHFFFAOYSA-N

SMILES

CC(C)(CO)N1C=C(C=N1)Br

Canonical SMILES

CC(C)(CO)N1C=C(C=N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.